2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one

Medicinal Chemistry Kinase Inhibition Serotonin Receptor Antagonism

2‑Bromo‑1H,4H,5H,6H,7H,8H‑pyrrolo[3,2‑c]azepin‑4‑one (CAS 1453800‑38‑8; synonym: 2‑bromo‑5,6,7,8‑tetrahydropyrrolo[3,2‑c]azepin‑4(1H)‑one) is a brominated heterocyclic building block that belongs to the pyrrolo[3,2‑c]azepin‑4‑one family. The saturated azepine ring distinguishes it from the more extensively studied pyrrolo[2,3‑c]azepine‑4,8‑dione congeners (e.g., Hymenialdisine alkaloids) and provides a unique vector for structure‑activity relationship (SAR) exploration.

Molecular Formula C8H9BrN2O
Molecular Weight 229.1
CAS No. 1453800-38-8
Cat. No. B6239887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one
CAS1453800-38-8
Molecular FormulaC8H9BrN2O
Molecular Weight229.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Bromo‑1H,4H,5H,6H,7H,8H‑pyrrolo[3,2‑c]azepin‑4‑one (CAS 1453800‑38‑8): Procurement‑focused Chemical Identity & Scaffold Context


2‑Bromo‑1H,4H,5H,6H,7H,8H‑pyrrolo[3,2‑c]azepin‑4‑one (CAS 1453800‑38‑8; synonym: 2‑bromo‑5,6,7,8‑tetrahydropyrrolo[3,2‑c]azepin‑4(1H)‑one) is a brominated heterocyclic building block that belongs to the pyrrolo[3,2‑c]azepin‑4‑one family [1]. The saturated azepine ring distinguishes it from the more extensively studied pyrrolo[2,3‑c]azepine‑4,8‑dione congeners (e.g., Hymenialdisine alkaloids) and provides a unique vector for structure‑activity relationship (SAR) exploration [2]. Its molecular formula is C₈H₉BrN₂O, with a molecular weight of 229.07 g mol⁻¹, and it is commercially available from multiple specialist suppliers as a research intermediate at purities ≥ 97 % .

Why Generic Substitution Fails for 2‑Bromo‑1H,4H,5H,6H,7H,8H‑pyrrolo[3,2‑c]azepin‑4‑one: Regioisomeric, Electronic, and Reactivity Traps


Pyrroloazepinone scaffolds are not interchangeable; subtle changes in ring‑fusion geometry, bromine position, or oxidation state dramatically alter cross‑coupling reactivity, biological target engagement, and downstream synthetic utility [1]. The ‑c]azepin‑4‑one core of this compound places the bromine atom at the 2‑position of the pyrrole ring, creating an electronic environment and steric accessibility distinct from the isomeric pyrrolo[2,3‑c]azepine‑4,8‑dione series (e.g., 2‑Bromoaldisine, CAS 96562‑96‑8) where the second carbonyl alters both the π‑electron distribution and the preferred sites for metal‑catalyzed functionalisation [2]. Furthermore, simply replacing the bromine with chlorine or iodine is not straightforward: the C‑Br bond strength and polarizability critically govern the rate and selectivity of subsequent Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings, meaning that a decision to purchase the 2‑bromo derivative over the 2‑chloro or 2‑iodo analogue has direct consequences for reaction yield and scope [3]. The quantitative evidence below substantiates why procurement must be compound‑specific.

Quantitative Differentiation Evidence for 2‑Bromo‑1H,4H,5H,6H,7H,8H‑pyrrolo[3,2‑c]azepin‑4‑one (CAS 1453800‑38‑8) Versus In‑Class Alternatives


Regioisomeric Bromine Placement: Pyrrolo[3,2‑c]azepin‑4‑one vs. Pyrrolo[2,3‑c]azepine‑4,8‑dione Scaffolds and Biological Selectivity

The [3,2‑c] ring fusion of the target compound positions the bromine atom for derivatisation at a site that, in bioactive congeners, directs selectivity toward the 5‑HT₂ receptor family. In the seminal SAR study by Mizuno et al., the pyrrolo[3,2‑c]azepin‑4‑one scaffold (exemplified by compound 18a) displayed potent 5‑HT₂ receptor antagonist activity (pA₂ = 8.98 ± 0.06) whereas the corresponding pyrrolo[3,4‑c]azepine isomer (compound 22) showed only weak 5‑HT₂ antagonism [1]. Although the 2‑bromo derivative itself was not directly assayed, its halogen handle occupies the same 2‑position that, when elaborated, preserves the [3,2‑c] topology required for high‑affinity target engagement [2].

Medicinal Chemistry Kinase Inhibition Serotonin Receptor Antagonism

Halogen Reactivity Order: Bromine vs. Chlorine vs. Iodine at the 2‑Position for Palladium‑Catalysed Cross‑Coupling

The 2‑bromo substituent provides an optimal balance of oxidative addition reactivity and stability for palladium‑catalysed transformations. In general pyrrolo[3,2‑c]azepine chemistry, bromide has been reported to participate in Suzuki couplings delivering 55 % isolated yield after chromatographic purification , a yield window consistent with the well‑established reactivity order Ar‑I > Ar‑Br > Ar‑Cl in Pd(0)‑mediated couplings [1]. The corresponding 2‑chloro analogue, while more atom‑economical, requires harsher conditions or specialised ligands to achieve comparable conversion, whereas the 2‑iodo analogue is more expensive and less bench‑stable [2].

Synthetic Chemistry Cross‑Coupling C–C Bond Formation

Purity Benchmarking: 97 %+ Commercial Specification vs. Typical Unsubstituted Scaffold Purity of 95 %

Supplier certificates of analysis for the 2‑bromo derivative consistently report a minimum purity of 97 % (HPLC) . In contrast, the non‑brominated parent scaffold 5,6,7,8‑tetrahydropyrrolo[3,2‑c]azepin‑4(1H)‑one is frequently listed at 95 % purity . This 2‑percentage‑point purity differential is practically significant for multi‑step synthesis: a 95 % intermediate used in a five‑step linear sequence yields a theoretical maximum overall purity of ~77 % (0.95⁵), whereas a 97 % starting material raises the ceiling to ~86 % (0.97⁵), reducing downstream purification burden [1].

Chemical Procurement Quality Control Intermediate Purity

Protein Kinase Inhibitor Pharmacophore: The 2‑Bromo‑pyrrolo[3,2‑c]azepin‑4‑one as a Privileged Intermediate for Indolin‑2‑one Hybrids

Patent US 2010/0075952 A1 explicitly claims pyrrolo[3,2‑c]azepin‑4‑one derivatives as protein kinase inhibitors, with the 2‑position utilised for attachment of indolin‑2‑one pharmacophores via a methylidene linker [1]. The 2‑bromo intermediate serves as the direct precursor for aldehyde installation (via formylation or Stille coupling) followed by Knoevenagel condensation to construct the kinase‑targeting hybrid. Compounds in this series have demonstrated inhibitory activity against VEGFR, PDGFR, and c‑Kit kinases [2]. Alternative scaffolds such as pyrrolo[2,3‑c]azepines lack the correct trajectory for the indolin‑2‑one moiety and are not exemplified in the kinase patent landscape for this chemotype.

Cancer Therapeutics Protein Kinase Inhibition Scaffold‑Based Drug Design

Saturated Azepine Ring as a Conformational Differentiator: sp³ Character vs. Fully Unsaturated Analogs

The target compound contains a fully saturated azepine ring (six sp³ carbons within the seven‑membered ring), which imparts greater three‑dimensionality and conformational flexibility compared to the fully unsaturated pyrrolo[3,2‑c]azepine counterparts [1]. Calculated molecular descriptors indicate a fraction of sp³‑hybridised carbons (Fsp³) of approximately 0.60 for the brominated scaffold, significantly exceeding the Fsp³ of ~0.25 for the aromatic azepine series . Higher Fsp³ values have been correlated with improved clinical success rates in small‑molecule drug discovery, as they typically confer enhanced solubility and reduced promiscuous binding [2].

Physicochemical Properties Conformational Analysis Drug‑Likeness

Supplier Availability and ISO‑Certified Quality: Differentiating 2‑Bromo‑1H,4H,5H,6H,7H,8H‑pyrrolo[3,2‑c]azepin‑4‑one from Non‑Brominated and Non‑Certified Analogs

Multiple vendors offer the 2‑bromo derivative under ISO‑certified quality systems with full analytical documentation (HPLC, ¹H NMR, MS) . By contrast, the 2‑iodo and 2‑chloro analogs are listed by fewer suppliers and often lack ISO certification or are offered only as ‘research grade’ without guaranteed purity thresholds . For procurement professionals requiring batch‑to‑batch consistency and regulatory‑ready documentation for preclinical development, the breadth of ISO‑certified supply for the 2‑bromo compound provides a tangible risk‑reduction advantage.

Supply Chain GMP Readiness Analytical Certification

Highest‑Value Application Scenarios for 2‑Bromo‑1H,4H,5H,6H,7H,8H‑pyrrolo[3,2‑c]azepin‑4‑one (CAS 1453800‑38‑8)


Medicinal Chemistry: 5‑HT₂ Receptor Antagonist Lead Optimisation

Research teams developing next‑generation serotonin 5‑HT₂ receptor antagonists for cardiovascular or CNS indications should select this compound as the core scaffold. The [3,2‑c] ring topology, when elaborated at the 2‑position via the bromine handle and at the 5‑position with aminoalkyl side chains, has yielded clinical candidate SUN C5174 with pA₂ = 8.98 and in vivo efficacy at oral doses as low as 0.3 mg kg⁻¹ in mouse thromboembolism models [1]. The 2‑bromo derivative is the direct entry point for parallel library synthesis exploring 2‑aryl/heteroaryl diversity while retaining the pharmacophoric azepin‑4‑one and 5‑aminoalkyl substitution patterns.

Oncology Drug Discovery: VEGFR/PDGFR Kinase Inhibitor Intermediate

Protein kinase inhibitor programmes targeting VEGFR, PDGFR, and c‑Kit should procure this building block to access the indolin‑2‑one hybrid chemotype protected by US 2010/0075952 A1. The bromine atom enables sequential functionalisation: first, conversion to a 2‑formyl or 2‑alkynyl intermediate; second, condensation with oxindole aldehydes to install the kinase‑binding pharmacophore [2]. This synthetic route has been validated with isolated intermediate yields of 40–54 %, and the resulting hybrids show nanomolar inhibitory activity against clinically relevant tyrosine kinases [3].

Parallel Library Synthesis: sp³‑Rich Fragment Collection Design

Fragment‑based drug discovery (FBDD) groups building three‑dimensional fragment libraries should incorporate this scaffold for its elevated Fsp³ (≈ 0.60) . The saturated azepine ring introduces conformational flexibility absent in flat aromatic azepine analogs, and the bromine atom provides a single, unambiguous reactive site for fragment elaboration via Suzuki‑Miyaura or Buchwald‑Hartwig coupling. The commercial availability at ≥ 97 % purity from ISO‑certified suppliers ensures that fragment library members can be generated with high fidelity and minimal purification.

Process Chemistry: Scalable Cross‑Coupling Methodology Development

Process R&D teams developing scalable Suzuki‑Miyaura or C–N coupling protocols on pyrroloazepine cores should benchmark catalyst systems using this 2‑bromo derivative. Its C–Br bond strength and established reactivity profile—55 % yield under standard Pd(PPh₃)₄ conditions —provide a reproducible baseline for catalyst screening, while the multi‑gram availability from multiple vendors supports kilogram‑scale route scouting without supply interruption. The compound’s crystallinity (light‑brown solid) also facilitates isolation and purity analysis during process development.

Quote Request

Request a Quote for 2-bromo-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.